molecular formula C22H14O4S2 B339998 BIPHENYL-4,4'-DIYL DITHIOPHENE-2-CARBOXYLATE

BIPHENYL-4,4'-DIYL DITHIOPHENE-2-CARBOXYLATE

Cat. No.: B339998
M. Wt: 406.5 g/mol
InChI Key: UXZOFRGUHWENFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C22H14O4S2 and a molecular weight of 406.5 g/mol . This compound features a biphenyl core substituted with thiophene and carbonyl groups, making it an interesting subject for various chemical studies.

Properties

Molecular Formula

C22H14O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[4-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H14O4S2/c23-21(19-3-1-13-27-19)25-17-9-5-15(6-10-17)16-7-11-18(12-8-16)26-22(24)20-4-2-14-28-20/h1-14H

InChI Key

UXZOFRGUHWENFL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate typically involves the esterification of 4-hydroxybiphenyl with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated biphenyl derivatives

Scientific Research Applications

4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-furoate
  • 4’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-pyridinecarboxylate
  • 4’-[(2-Benzoyl)oxy][1,1’-biphenyl]-4-yl benzoate

Uniqueness

4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for research in various fields .

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